PKI (14-24)amide trifluoroacetate is a potent inhibitor of cyclic adenosine monophosphate-dependent protein kinase, commonly referred to as protein kinase A. This compound is derived from the protein kinase inhibitor (PKI) family, specifically designed to selectively inhibit protein kinase A activity. Its structure and properties make it a valuable tool in biochemical research, particularly in studies involving signaling pathways regulated by protein kinase A.
PKI (14-24)amide trifluoroacetate is classified as a synthetic peptide inhibitor. It is often utilized in laboratory settings for its ability to penetrate cells and inhibit specific protein kinases involved in various cellular processes. The compound is commercially available from multiple suppliers, including MedChemExpress and InvivoChem, which provide detailed specifications regarding its purity, molecular weight, and storage conditions .
The synthesis of PKI (14-24)amide trifluoroacetate typically involves solid-phase peptide synthesis techniques. The process begins with the assembly of the peptide chain on a solid support, followed by deprotection and coupling reactions to form the desired amide bond. Key steps include:
The trifluoroacetate salt form enhances solubility and stability in biological assays .
The molecular formula for PKI (14-24)amide trifluoroacetate is , with a molecular weight of approximately 1209.5 g/mol. The sequence of the peptide includes modifications that enhance its biological activity:
This structure allows for effective binding to protein kinase A, inhibiting its activity .
PKI (14-24)amide trifluoroacetate primarily functions through competitive inhibition of protein kinase A. When introduced into cellular systems, it binds to the active site of the enzyme, preventing substrate phosphorylation. This inhibition can lead to significant biological effects, including:
The compound's efficacy can be quantified by its inhibitory constant (), which has been reported at approximately 36 nM for its non-myristoylated version .
The mechanism by which PKI (14-24)amide trifluoroacetate exerts its inhibitory effects involves binding to the regulatory subunit of protein kinase A. This interaction prevents the activation of downstream signaling pathways that rely on cyclic adenosine monophosphate levels. Specifically, the compound disrupts the phosphorylation processes that are critical for various cellular functions, including metabolism, gene expression, and cell proliferation.
Research indicates that this inhibitor can modulate pathways linked to cancer progression and other diseases characterized by aberrant protein kinase A activity .
These properties are crucial for its application in laboratory settings where accurate dosing and stability are necessary for experimental reproducibility .
PKI (14-24)amide trifluoroacetate has numerous applications in scientific research:
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: